Lipophilicity Advantage: 5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine vs. Methoxy and Unsubstituted Analogs (XLogP3)
The target compound exhibits a computed XLogP3 of 2.7, which is +0.6 log units higher than both the 5-methoxy analog (XLogP3 = 2.1) and the unsubstituted 2-methyl-3-(trifluoromethyl)pyridine (XLogP3 = 2.1) [1][2][3]. This increase arises from the cyclopropoxy group's hydrocarbon character and indicates improved membrane permeability and potential for enhanced oral bioavailability in drug candidates.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine: XLogP3 = 2.1; 2-Methyl-3-(trifluoromethyl)pyridine: XLogP3 = 2.1 |
| Quantified Difference | +0.6 log units vs. both comparators |
| Conditions | XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
A higher logP value supports improved membrane partitioning, which is often predictive of better absorption and distribution in vivo—key parameters in drug candidate selection.
- [1] PubChem CID 72224674, 5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information (NCBI). Accessed 2026-05-03. View Source
- [2] PubChem CID 89976728, 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information (NCBI). Accessed 2026-05-03. View Source
- [3] PubChem CID 14761443, 2-Methyl-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information (NCBI). Accessed 2026-05-03. View Source
